N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide
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Overview
Description
N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives
Mechanism of Action
Target of Action
Similar compounds have been found to interact with mercury (ii) ions and enzymes responsible for the breakdown of acetylcholine .
Mode of Action
Similar compounds have been found to form a coordination complex with mercury (ii) ions, causing a shift in the compound’s uv absorption peak .
Biochemical Pathways
Similar compounds have been found to inhibit enzymes responsible for the breakdown of acetylcholine , which could potentially affect cholinergic signaling pathways.
Result of Action
Similar compounds have been found to cause a shift in uv absorption peak upon interaction with mercury (ii) ions , indicating a potential change in the compound’s optical properties.
Action Environment
Similar compounds have been found to have their excited state intramolecular proton transfer (esipt) reaction gradually inhibited by increasing solvent polarity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide typically involves multi-step organic reactionsThe benzyl group is then attached to the nitrogen atom, and finally, the methylsulfonylbenzamide moiety is introduced through a coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and methoxy positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry: Used in the development of new materials with specific electronic or photophysical properties.
Comparison with Similar Compounds
Similar Compounds
2-aminobenzothiazole: Another benzothiazole derivative with similar biological activities.
2-trifluoromethyl benzimidazole: Known for its use in medicinal chemistry.
6-methoxybenzo[d]thiazole-2-yl derivatives: Studied for their photophysical properties.
Uniqueness
N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the methoxy group, benzyl group, and methylsulfonylbenzamide moiety allows for a wide range of chemical modifications and applications .
Properties
IUPAC Name |
N-benzyl-N-(5-methoxy-1,3-benzothiazol-2-yl)-4-methylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4S2/c1-29-18-10-13-21-20(14-18)24-23(30-21)25(15-16-6-4-3-5-7-16)22(26)17-8-11-19(12-9-17)31(2,27)28/h3-14H,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDEDRXFGFLXXOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)N(CC3=CC=CC=C3)C(=O)C4=CC=C(C=C4)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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